molecular formula C16H13ClN2O2 B5811813 N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B5811813
M. Wt: 300.74 g/mol
InChI Key: RROKWXXYNBBMRK-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a small-molecule organic compound featuring a benzofuran core linked to a 5-chloropyridine moiety via an acetamide bridge. The benzofuran ring is substituted with a methyl group at position 6, while the pyridine ring carries a chlorine atom at position 3.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10-2-4-13-11(9-21-14(13)6-10)7-16(20)19-15-5-3-12(17)8-18-15/h2-6,8-9H,7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROKWXXYNBBMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chloropyridine Derivative Preparation: The chloropyridine moiety is prepared by chlorination of pyridine derivatives using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the benzofuran derivative with the chloropyridine derivative through an acetamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Benzofuran-Acetamide Derivatives Compounds such as N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide (5i) and N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) share the benzofuran-acetamide backbone but differ in substituents. These derivatives exhibit anticonvulsant activity, with ED50 values ranging from 0.055 to 0.259 mmol kg<sup>–1</sup> and ALD50 values of 1.604–1.675 mmol kg<sup>–1</sup> . The 4-chlorobenzoyl group on benzofuran enhances potency, while the acetamide-linked heterocycles (e.g., piperidine) modulate bioavailability and target engagement. In contrast, the target compound’s 6-methylbenzofuran and 5-chloropyridine substituents may alter lipophilicity and receptor-binding kinetics compared to these analogs.

B. Pyridine-Containing Acetamides Pyridine-acetamide derivatives like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) demonstrate binding affinities exceeding –22 kcal/mol for the SARS-CoV-2 main protease. Their pyridine rings interact with HIS163, while the acetamide linker forms hydrogen bonds with ASN142 and GLN189 . The target compound’s 5-chloropyridine moiety may similarly engage HIS163 but with distinct steric and electronic effects due to the benzofuran group.

C. Heterocyclic Acetamides in Patents
The patent EP3 348 550A1 discloses benzothiazole-acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ) with trifluoromethyl and methoxy substituents . These groups enhance metabolic stability and membrane permeability, suggesting that the target compound’s 6-methylbenzofuran and 5-chloropyridine substituents may confer similar advantages but with differing electronic profiles.

Pharmacological and Biochemical Comparisons
Compound Name Core Structure Key Substituents Bioactivity (ED50 or Binding Affinity) Mechanism/Receptor Target
Target Compound Benzofuran-pyridine 6-methyl, 5-chloro Not reported (inferred from analogs) Potential anticonvulsant/viral
5i Benzofuran-acetamide 4-chlorobenzoyl, cyclohexyl ED50: 0.055 mmol kg<sup>–1</sup> Anticonvulsant (MES model)
5RGX Pyridine-acetamide 3-cyanophenyl, 4-methylpyridine Binding affinity: <–22 kcal/mol SARS-CoV-2 main protease inhibitor
EP3 348 550A1 derivative Benzothiazole-acetamide 3-methoxyphenyl, trifluoromethyl Not reported Patent (therapeutic applications)

Key Observations :

Substituent Impact : Chlorine and methyl groups enhance lipophilicity and target affinity, while bulkier groups (e.g., cyclohexyl in 5i ) improve receptor specificity .

Binding Interactions : Pyridine rings in analogs engage HIS163 in viral proteases, suggesting the target compound may exploit similar interactions but with altered kinetics due to benzofuran .

Safety Profiles : ALD50 values for benzofuran derivatives (~1.6 mmol kg<sup>–1</sup>) indicate moderate safety, comparable to phenytoin .

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